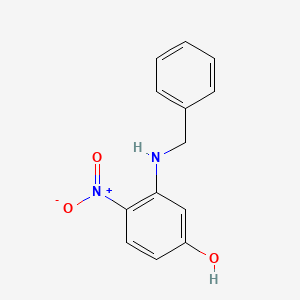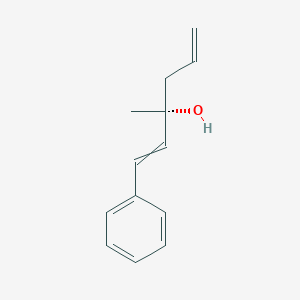![molecular formula C15H18N4O2 B14248110 ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate](/img/structure/B14248110.png)
ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and is further functionalized with an ethyl ester group and a pyrrolidinyl diazenyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidinyl Diazenyl Group: The pyrrolidinyl diazenyl group can be introduced through a diazotization reaction, where the indole derivative is treated with nitrous acid to form a diazonium salt, followed by coupling with pyrrolidine.
Esterification: The carboxylic acid group on the indole core can be esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the diazenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the diazenyl group or other substituents on the indole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole core
Reduction Products: Reduced forms of the diazenyl group
Substitution Products: Various substituted indole derivatives
科学的研究の応用
Ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: It is used as a probe to study biological pathways and interactions due to its ability to bind to specific receptors and enzymes.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
作用機序
The mechanism of action of ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can mimic natural substrates and bind to active sites, modulating the activity of the target proteins. The diazenyl group may also play a role in the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
Ethyl 3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: This compound has a similar indole core but different substituents, leading to distinct biological activities.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share structural similarities and are used in drug discovery.
Uniqueness
Ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indole core and the pyrrolidinyl diazenyl group allows for versatile interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C15H18N4O2 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC名 |
ethyl 2-[(E)-pyrrolidin-1-yldiazenyl]-1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-15(20)13-11-7-3-4-8-12(11)16-14(13)17-18-19-9-5-6-10-19/h3-4,7-8,16H,2,5-6,9-10H2,1H3/b18-17+ |
InChIキー |
FFJQDMIQAVEMOJ-ISLYRVAYSA-N |
異性体SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)/N=N/N3CCCC3 |
正規SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)N=NN3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


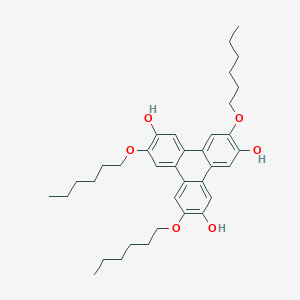


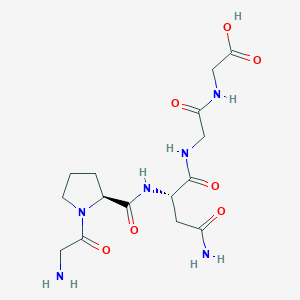
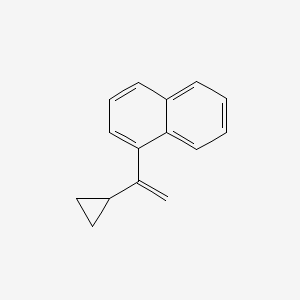
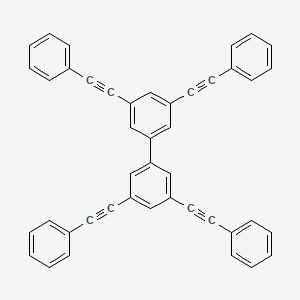
![Bis{2-[(E)-{[2-(propan-2-yl)phenyl]imino}methyl]phenyl}mercury](/img/structure/B14248071.png)


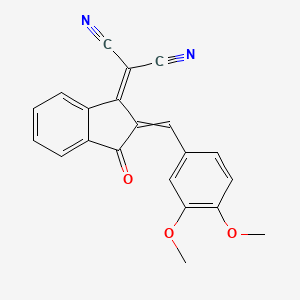
![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)
